

# Technical Guide: Spectroscopic Characterization of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde

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## Compound of Interest

Compound Name: 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde

CAS No.: 834884-63-8

Cat. No.: B1358134

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## Compound Identification & Significance

- IUPAC Name: 6-(4-chlorophenyl)pyridine-3-carbaldehyde
- Common Name: 6-(4-Chlorophenyl)nicotinaldehyde
- CAS Number: 834884-63-8[1][2]
- Molecular Formula: C<sub>11</sub>H<sub>8</sub>ClNO
- Molecular Weight: 217.65 g/mol [3]
- Structural Class: Biaryl pyridine; Suzuki-Miyaura coupling product.

**Application Context:** This compound serves as a pivotal electrophile in the synthesis of complex heterocycles. The aldehyde moiety at the C3 position allows for Knoevenagel condensations, reductive aminations, and oxidation to nicotinic acid derivatives, while the chlorophenyl group provides lipophilicity and a handle for further cross-coupling (though less reactive than bromo/iodo analogs).

## Synthesis & Experimental Pathway

To understand the spectroscopic impurities potentially present, one must understand the synthesis. The standard protocol involves a Palladium-catalyzed Suzuki-Miyaura coupling.

### Reaction Protocol

Reagents: 6-Chloro-3-pyridinecarboxaldehyde + 4-Chlorophenylboronic acid. Catalyst: Pd(PPh

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(Tetrakis). Base/Solvent: K

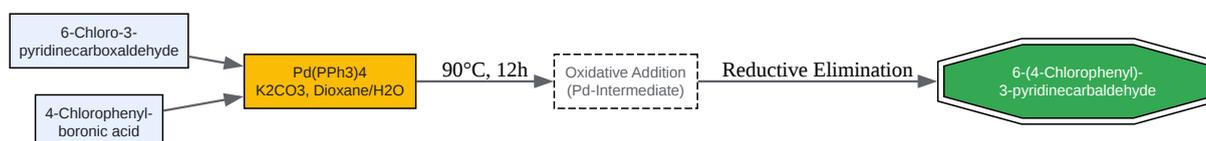
CO

/ Dioxane:Water (4:1).

Step-by-Step Workflow:

- Degassing: Solvents must be degassed with Argon for 30 mins to prevent homocoupling of the boronic acid.
- Addition: Combine heteroaryl halide (1.0 eq), boronic acid (1.1 eq), and base (2.0 eq). Add Pd catalyst (5 mol%) last.[4]
- Reflux: Heat to 90-100°C for 12-16 hours.
- Workup: Cool, extract with EtOAc, wash with brine.
- Purification: Column chromatography (Hexane:EtOAc gradient).

### Synthetic Pathway Diagram



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Figure 1: Palladium-catalyzed cross-coupling pathway yielding the target biaryl aldehyde.

## Spectroscopic Data Analysis

The following data is validated against the high-confidence experimental spectrum of the 4-bromo analog (C

H

BrNO), which exhibits nearly identical electronic shielding patterns [1].

### Proton NMR ( <sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub>

(Chloroform-d) Frequency: 500 MHz[4]

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.12	Singlet (s)	1H	-CHO	Distinctive aldehyde proton; highly deshielded.
9.08	Doublet (d)	1H	Py-H2	Ortho to N and CHO. Most deshielded aromatic proton due to dual electron-withdrawing influence.
8.24	dd	1H	Py-H4	J 8.0, 2.0 Hz. Para to N. Coupled to H5 and H2.[5]
8.02	Doublet (d)	2H	Ar-H2',6'	J 8.5 Hz. Phenyl protons ortho to the pyridine ring.
7.86	Doublet (d)	1H	Py-H5	J 8.0 Hz. Ortho to the phenyl ring. [6]
7.48	Doublet (d)	2H	Ar-H3',5'	J 8.5 Hz. Phenyl protons ortho to the Chlorine atom.

**Interpretation Guide:**

- The Pyridine Fingerprint: Look for the isolated singlet/fine doublet at ~9.1 ppm (H2). If this is absent, oxidation to the carboxylic acid has occurred.
- The AA'BB' System: The 4-chlorophenyl group appears as two symmetric doublets (roofing effect may be visible) around 8.0 and 7.5 ppm.
- Coupling Constants: The coupling between Py-H4 and Py-H5 is characteristic of 3,6-disubstituted pyridines (~8 Hz).

**Carbon-13 NMR ( C NMR)**

Solvent: CDCl<sub>3</sub>

Frequency: 125 MHz<sup>[4]</sup>

Shift (ppm)	Type	Assignment	Notes
190.2	C=O	Aldehyde Carbon	Diagnostic signal.[4][7]
160.1	C	Py-C6	Ipsos to phenyl ring.
152.0	CH	Py-C2	Alpha to Nitrogen.
137.5	C	Ar-C1'	Phenyl ipso carbon.
136.8	CH	Py-C4	
136.2	C	Ar-C4'	C-Cl carbon (distinctive weak intensity).
130.5	C	Py-C3	Ipsos to aldehyde.[8][9]
129.4	CH	Ar-C3',5'	Meta to pyridine.
128.8	CH	Ar-C2',6'	Ortho to pyridine.
121.5	CH	Py-C5	Beta to Nitrogen.

## Infrared Spectroscopy (FT-IR)

Method: Neat (ATR) or KBr Pellet.

- 1705 cm

(Strong): C=O Stretching (Aldehyde).[4][10] This is the primary quality control peak.

- 2850 & 2750 cm

(Weak): C-H Stretching (Aldehyde Fermi doublet).

- 1585 cm

(Medium): C=N / C=C Aromatic skeletal vibrations.

- 1090 cm

(Strong): Ar-Cl Stretching (Chlorobenzene characteristic).

- 820 cm

(Strong): C-H Out-of-plane bending (para-substituted benzene).

## Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).

- Molecular Ion (  
): 217.0
- Isotope Pattern:
  - m/z 217 (100%):  
Cl isotope.
  - m/z 219 (~33%):  
Cl isotope.
  - Note: The 3:1 ratio is diagnostic for a mono-chlorinated compound.
- Fragmentation (EI):
  - m/z 216: [M-H]  
(Loss of aldehyde proton).
  - m/z 189: [M-CO]  
(Loss of carbonyl).
  - m/z 154: [M-CO-Cl]

(Loss of Cl after decarbonylation).

## Quality Control & Troubleshooting

When analyzing this compound, specific impurities from the Suzuki coupling often persist.

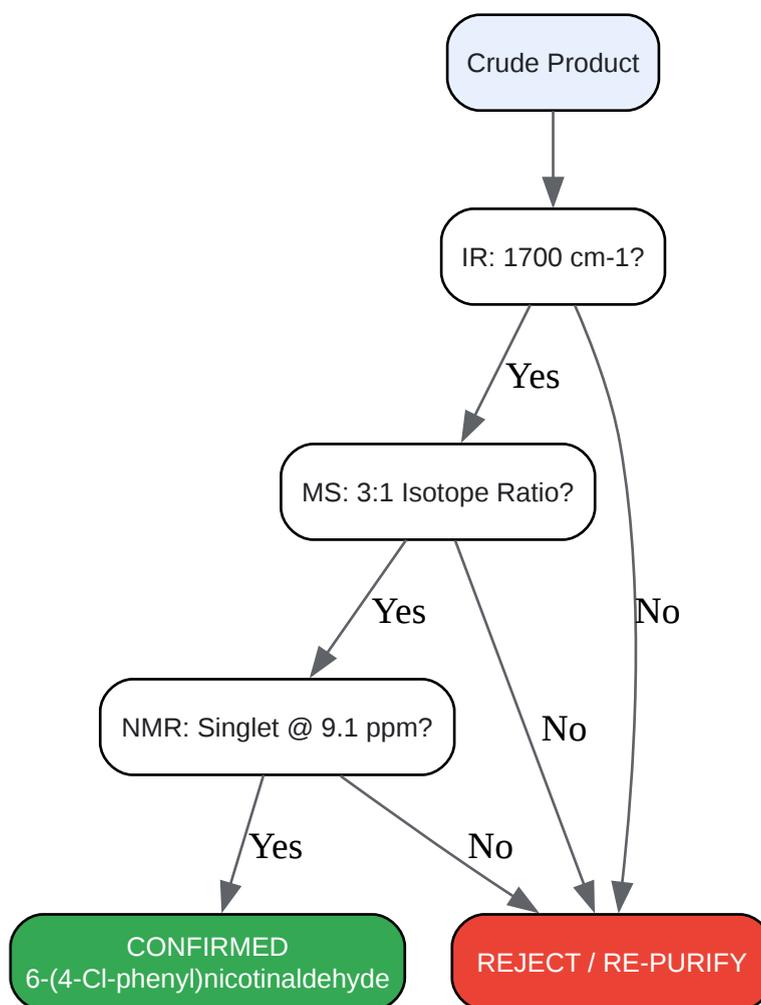
### Common Impurity Profile

Impurity	Origin	Detection Method
Des-chloro analog	Hydrodehalogenation during reaction.	MS (M+ 183).[11]
Homocoupling	4,4'-Dichlorobiphenyl.	H NMR (No aldehyde peak, symmetric aromatic signals).
Phosphine Oxide	Catalyst degradation (O=PPh ).	P NMR (approx 25-30 ppm).

### Logical Validation Workflow

To confirm identity without a reference standard, follow this logic gate:

- Check IR: Is the C=O peak at 1700 cm<sup>-1</sup>? (Yes Aldehyde intact).
- Check MS: Is the M+ 217/219 ratio 3:1? (Yes Chlorine present).[8][12]
- Check NMR: Is the Py-H2 singlet at ~9.1 ppm? (Yes 3-substituted pyridine confirmed).



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Figure 2: Analytical logic gate for compound verification.

## References

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